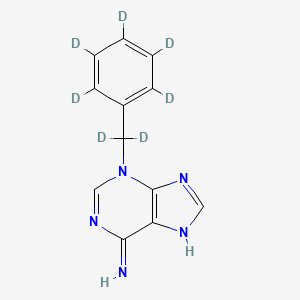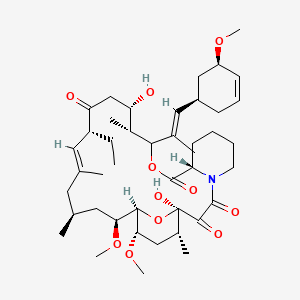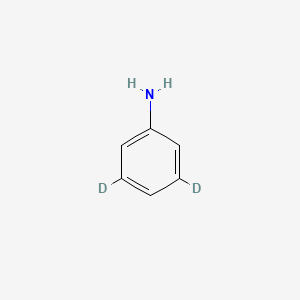
Aniline-3,5-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aniline-3,5-D2, also known as 3,5-dideuterioaniline, is a deuterated derivative of aniline. Aniline itself is an organic compound with the formula C6H5NH2, consisting of a phenyl group attached to an amino group. The deuterium atoms in this compound replace the hydrogen atoms at the 3 and 5 positions on the benzene ring, making it a valuable compound for various scientific applications, particularly in the field of spectroscopy and reaction mechanism studies.
准备方法
Synthetic Routes and Reaction Conditions
Aniline-3,5-D2 can be synthesized through several methods, including:
Reduction of Nitrobenzene: The most common method involves the reduction of 3,5-dinitrobenzene using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This process yields this compound with high deuterium incorporation.
Deuterium Exchange: Another method involves the exchange of hydrogen atoms in aniline with deuterium atoms using deuterium oxide (D2O) in the presence of a strong base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound typically follows the reduction of nitrobenzene method due to its efficiency and high yield. The process involves large-scale hydrogenation reactors equipped to handle deuterium gas and ensure complete reduction of the nitro groups to amino groups.
化学反应分析
Types of Reactions
Aniline-3,5-D2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso and nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary and tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound participates in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. For example, bromination with bromine (Br2) in the presence of a catalyst yields 3,5-dibromoaniline.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation.
Substitution: Br2, HNO3, H2SO4, FeCl3.
Major Products
Oxidation: 3,5-dinitroaniline, 3,5-nitrosoaniline.
Reduction: 3,5-dideuteriotoluidine.
Substitution: 3,5-dibromoaniline, 3,5-dinitroaniline.
科学研究应用
Aniline-3,5-D2 has several scientific research applications:
Spectroscopy: The deuterium atoms in this compound make it an excellent compound for nuclear magnetic resonance (NMR) spectroscopy studies, providing insights into reaction mechanisms and molecular structures.
Isotope Labeling: It is used as an isotope-labeled compound in various chemical and biological studies to trace reaction pathways and metabolic processes.
Pharmaceutical Research: this compound is used in the synthesis of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Material Science: The compound is used in the development of advanced materials, including polymers and dyes, where deuterium labeling helps in studying material properties and degradation mechanisms.
作用机制
The mechanism of action of Aniline-3,5-D2 involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The presence of deuterium atoms affects the electron density on the benzene ring, influencing the reactivity and regioselectivity of electrophilic aromatic substitution reactions.
Hydrogen Bonding: Deuterium atoms form stronger hydrogen bonds compared to hydrogen atoms, affecting the compound’s interactions with enzymes and receptors in biological systems.
Metabolic Pathways: In pharmaceutical research, deuterium substitution can slow down the metabolism of drugs, leading to prolonged activity and reduced toxicity.
相似化合物的比较
Aniline-3,5-D2 can be compared with other deuterated aniline derivatives and similar compounds:
Aniline: The non-deuterated form, which is more reactive in electrophilic aromatic substitution reactions due to the presence of hydrogen atoms.
3,5-Difluoroaniline: A fluorinated derivative with different electronic properties and reactivity compared to this compound.
3,5-Dichloroaniline: A chlorinated derivative used in the synthesis of herbicides and dyes, with distinct chemical and physical properties.
Conclusion
This compound is a valuable compound in scientific research due to its unique properties and applications. Its synthesis, chemical reactivity, and use in various fields, including spectroscopy, pharmaceutical research, and material science, make it an important tool for advancing our understanding of chemical and biological processes.
属性
分子式 |
C6H7N |
|---|---|
分子量 |
95.14 g/mol |
IUPAC 名称 |
3,5-dideuterioaniline |
InChI |
InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i2D,3D |
InChI 键 |
PAYRUJLWNCNPSJ-PBNXXWCMSA-N |
手性 SMILES |
[2H]C1=CC(=CC(=C1)N)[2H] |
规范 SMILES |
C1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


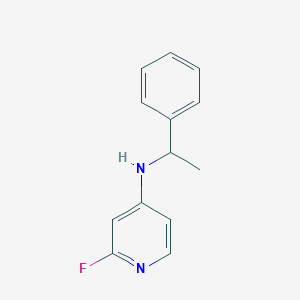
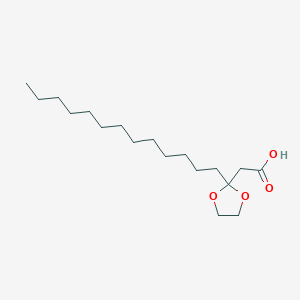

![40-O-[2-(t-butyldimethylsilyl)oxy]ethyl rapamycin](/img/structure/B13436120.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)


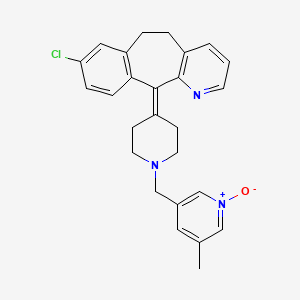
![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)
![1-[(5a,7a)-17-(Cyclopropylmethyl)-4,5-epoxy-18,19-dihydro-3,6-dimethoxy-6,14-ethenomorphinan-7-yl]ethanone](/img/structure/B13436147.png)
![6-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13436149.png)
